molecular formula C8H5NO2 B11921488 Furo[3,2-b]pyridine-3-carbaldehyde

Furo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B11921488
M. Wt: 147.13 g/mol
InChI Key: GGTNJEQUFQRXEV-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Furo[3,2-b]pyridine-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of furan-2-carbaldehyde with pyridine derivatives under acidic or basic conditions can lead to the formation of the desired compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently construct the furo[3,2-b]pyridine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furo[3,2-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s unique structure allows it to form strong interactions with target proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Furo[2,3-b]pyridine-3-carbaldehyde
  • Furo[3,2-c]pyridine-3-carbaldehyde
  • Furo[2,3-c]pyridine-3-carbaldehyde

Uniqueness

Furo[3,2-b]pyridine-3-carbaldehyde is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .

Properties

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

furo[3,2-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5NO2/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H

InChI Key

GGTNJEQUFQRXEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CO2)C=O)N=C1

Origin of Product

United States

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